4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide
Description
The compound 4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a fluorine substituent at the para-position of the benzene ring. The sulfonamide group is linked to a phenyl ring substituted with an amino-pyrimidine moiety. The pyrimidine core is further modified with a methoxy group at position 6 and a methyl group at position 2.
Properties
IUPAC Name |
4-fluoro-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3S/c1-12-20-17(11-18(21-12)26-2)22-14-5-7-15(8-6-14)23-27(24,25)16-9-3-13(19)4-10-16/h3-11,23H,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOPDCXXYXXWOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound features a unique structure that may interact with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Functional Groups:
- Fluoro group : Enhances lipophilicity and bioavailability.
- Methoxy group : Potentially influences pharmacokinetics and pharmacodynamics.
- Pyrimidine ring : May contribute to interaction with nucleic acids or enzymes.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, related benzenesulfonamides have shown significant inhibition of cancer cell proliferation in vitro, particularly against colorectal cancer cell lines such as SW480 and HCT116. The IC50 values for these compounds ranged from 0.12 µM to 2 µM, indicating potent activity .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with tumor growth. For example, compounds targeting the Wnt/β-catenin signaling pathway have shown efficacy in reducing tumor growth and altering the expression of proliferation markers such as Ki67 .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound suggest potential efficacy against various bacterial strains. While specific MIC (Minimum Inhibitory Concentration) values for this compound are not extensively documented, related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .
Case Study: Inhibition of Lipoxygenase
A study focusing on lipoxygenase inhibitors highlighted the potential of similar sulfonamide derivatives in modulating inflammatory responses. These compounds demonstrated nanomolar potency against platelet-type lipoxygenases, suggesting that this compound could similarly influence inflammatory pathways .
Table: Summary of Biological Activities
| Activity Type | Related Compounds | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | N-(heterocyclylphenyl)sulfonamides | 0.12 - 2 | Inhibition of Wnt/β-catenin signaling |
| Antimicrobial | Various sulfonamide derivatives | Not specified | Broad-spectrum antibacterial activity |
| Lipoxygenase Inhibition | Platelet-type lipoxygenase inhibitors | nM range | Modulation of inflammatory pathways |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Molecular Properties
The target compound is compared with analogues differing in substituents on the benzene ring, pyrimidine core, or adjacent functional groups. Key structural differences influence physicochemical properties (e.g., solubility, lipophilicity) and biological activity.
Table 1: Structural and Molecular Comparisons
Key Differences and Implications
Pyrimidine Modifications: The target compound’s pyrimidine has 6-methoxy and 2-methyl groups, which enhance electron-donating effects and steric bulk compared to analogues with fused rings (e.g., thiazolo-pyrimidine in ) or trifluoromethylphenyl substitutions (e.g., ). These groups may improve hydrogen-bonding interactions in biological targets.
Trifluoromethylbenzamide () replaces the sulfonamide with a benzamide group, shifting the molecule’s acidity and hydrogen-bonding capacity.
Biological Activity: Compounds with chromen-4-one () or pyrazolo-pyrimidine cores are associated with kinase inhibition and anticancer activity. The target compound’s simpler pyrimidine structure may offer better synthetic accessibility and pharmacokinetic profiles.
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight: The target compound (404.41 g/mol) adheres more closely to Lipinski’s rule of five (MW < 500) compared to bulkier analogues like the chromenone derivative (677.64 g/mol, ), which may face bioavailability challenges.
- Melting Points : Higher melting points (e.g., 175–178°C in ) suggest greater crystalline stability, which could influence formulation strategies.
- Solubility : Methoxy and methyl groups in the target compound may improve aqueous solubility compared to highly fluorinated or aromatic analogues (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
